

KPT-185: A Comprehensive Technical Guide to a Selective CRM1/XPO1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-185 is a potent, orally bioavailable, and selective small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is a critical nuclear export protein responsible for the transport of a multitude of cargo proteins, including numerous tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm. In many malignancies, CRM1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of these key anti-cancer proteins. **KPT-185** acts by covalently binding to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, thereby blocking nuclear export.[1] This inhibition leads to the nuclear accumulation and reactivation of TSPs, resulting in cell cycle arrest, induction of apoptosis, and potent anti-proliferative activity across a range of hematological and solid tumors.[1][2][3] This technical guide provides an in-depth overview of the core properties of **KPT-185**, including its mechanism of action, chemical properties, in vitro efficacy, and detailed experimental protocols for its characterization.

Chemical Properties

KPT-185 is a synthetic compound belonging to the class of Selective Inhibitor of Nuclear Export (SINE) compounds. Its key chemical and physical properties are summarized in the table below.



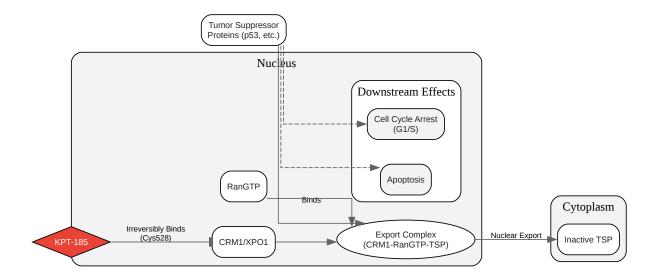
Property	Value	Reference
Chemical Name	propan-2-yl (Z)-3-[3-[3- methoxy-5- (trifluoromethyl)phenyl]-1,2,4- triazol-1-yl]prop-2-enoate	[3][4]
Molecular Formula	C16H16F3N3O3	[1][5]
Molecular Weight	355.31 g/mol	[1][2]
CAS Number	1333151-73-7	[1][5]
Appearance	White to off-white solid	[1]
SMILES	O=C(OC(C)C)/C=C\N1N=C(C 2=CC(C(F) (F)F)=CC(OC)=C2)N=C1	[1]
Solubility	Insoluble in H ₂ O; ≥17.77 mg/mL in DMSO; ≥25.2 mg/mL in EtOH	[3][4]

Mechanism of Action: Inhibition of CRM1/XPO1-Mediated Nuclear Export

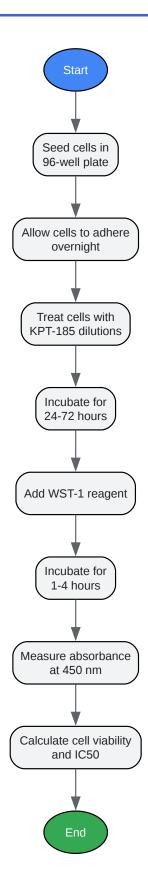
KPT-185 exerts its anti-cancer effects through the selective and irreversible inhibition of CRM1/XPO1.[3] CRM1 is the sole nuclear exporter for many tumor suppressor proteins (TSPs) such as p53, p21, and FOXO proteins, as well as the inhibitor of NF-κB, IκB.[6] In cancerous cells, the overexpression of CRM1 leads to the continuous shuttling of these TSPs out of the nucleus, preventing them from performing their regulatory functions.

KPT-185 covalently binds to the Cys528 residue in the nuclear export signal (NES)-binding groove of CRM1.[3][7] This blockage prevents the association of CRM1 with its cargo proteins, leading to their accumulation in the nucleus. The nuclear retention and subsequent activation of TSPs trigger downstream anti-proliferative and pro-apoptotic signaling pathways.[1][8]









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